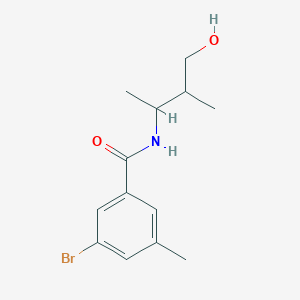
(3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone, also known as BRD-K83530547, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of (3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone is not fully understood. However, it has been suggested that the compound may act on specific targets within cells to regulate various cellular processes. For example, it may inhibit the activity of certain enzymes or modulate the expression of certain genes.
Biochemical and Physiological Effects:
Studies have shown that (3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone can have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various scientific research applications. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for the study of (3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone. One area of research is to further elucidate the compound's mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, the compound could be studied in combination with other drugs to determine if it has synergistic effects. Finally, the compound could be investigated for its potential use in other neurological disorders or in the treatment of other diseases.
Métodos De Síntesis
The synthesis of (3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone involves the reaction of 3-bromo-5-methylbenzoic acid with N-(pyrrolidin-1-yl)pyrrolidine-3-carboxamide in the presence of a coupling agent. The reaction proceeds under mild conditions and results in a high yield of the desired product.
Aplicaciones Científicas De Investigación
(3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(3-bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c1-12-8-13(10-14(17)9-12)16(20)19-7-4-15(11-19)18-5-2-3-6-18/h8-10,15H,2-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMMBEDYSWNMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-methylphenyl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)
![2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)
![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)
![3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid](/img/structure/B6638317.png)

![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)


![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)

![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)
